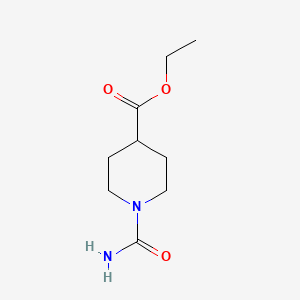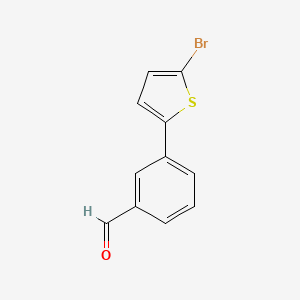
3-(5-Bromothiophen-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(5-Bromothiophen-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 1528694-65-6 . It has a molecular weight of 267.15 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s molecular formula is C11H7BrOS , and its molecular weight is 267.14 g/mol.科学研究应用
3-(5-Bromothiophen-2-yl)benzaldehyde has been used in a wide range of scientific research applications, including organic synthesis, pharmacology, and biochemistry. It has been used as a starting material for the synthesis of a variety of compounds, including thiophene derivatives, heterocyclic compounds, and polymers. It has also been used as a reagent in the synthesis of other benzaldehyde derivatives. In addition, this compound has been used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions.
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-yl)benzaldehyde is not well understood. However, it is believed that it acts as a substrate for several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which plays a role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antioxidant activity in vitro, and it has been suggested that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which plays a role in the regulation of cell signaling pathways.
实验室实验的优点和局限性
The main advantage of using 3-(5-Bromothiophen-2-yl)benzaldehyde for laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, including thiophene derivatives, heterocyclic compounds, and polymers. Additionally, it can be used as a reagent in the synthesis of other benzaldehyde derivatives. However, this compound is a hazardous chemical and should be handled with caution.
未来方向
There are a number of potential future directions for research into 3-(5-Bromothiophen-2-yl)benzaldehyde. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new compounds with novel properties. Finally, further research into the mechanism of action of this compound could lead to the development of novel drugs and therapies.
合成方法
3-(5-Bromothiophen-2-yl)benzaldehyde can be synthesized in several ways, but the most common method is through the oxidation of 5-bromothiophene-2-carboxylic acid. This involves the reaction of 5-bromothiophene-2-carboxylic acid with a strong oxidizing agent, such as potassium permanganate or chromic acid. The reaction proceeds through a series of steps, resulting in the formation of this compound.
安全和危害
The safety information for “3-(5-Bromothiophen-2-yl)benzaldehyde” includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
3-(5-bromothiophen-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTABANFGDMLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

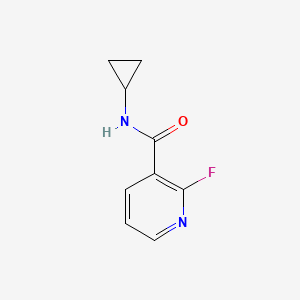
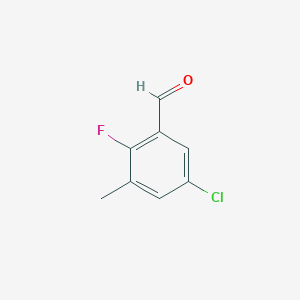
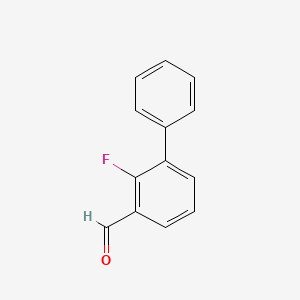
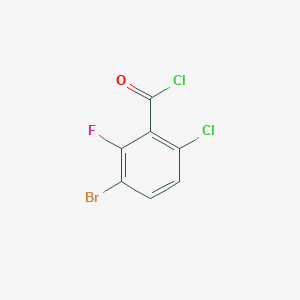

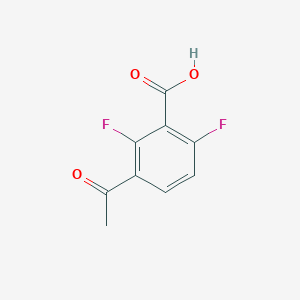
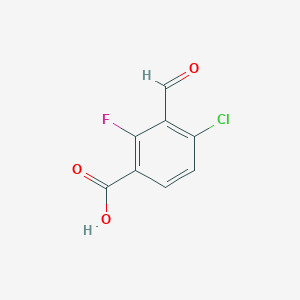
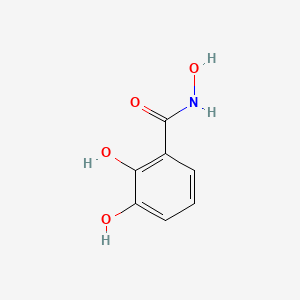
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)
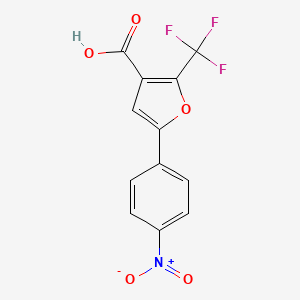

![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)

